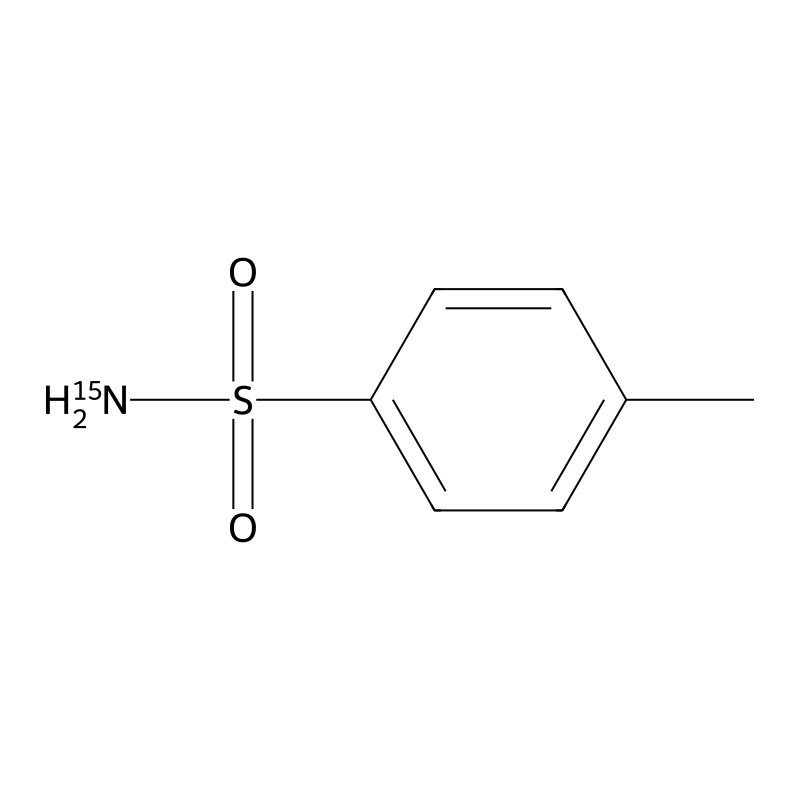

p-Toluenesulfonamide-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

p-Toluenesulfonamide, with the chemical formula C₇H₉NO₂S, is an aromatic sulfonamide that serves as a versatile building block in organic synthesis. It appears as a white crystalline powder and is known for its low toxicity and solubility in organic solvents like dimethyl sulfoxide. The compound is primarily utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity as a nucleophile in electrophilic substitution reactions .

- Electrophilic Substitution: It undergoes direct substitution reactions with benzylic and allylic alcohols, often catalyzed by Lewis acids such as iron(III) chloride .

- Aziridine Opening: This compound acts as a nucleophile in tetrabutylammonium fluoride-catalyzed reactions, particularly in the opening of vinyl aziridines .

- Aza-Michael Addition: Recent methodologies have employed ultrasound to promote solvent-free aza-Michael additions of p-toluenesulfonamide to fumaric esters, yielding derivatives with potential biological activity .

The synthesis of p-toluenesulfonamide typically involves the reaction between toluenesulfonyl chloride and ammonia. The process can be summarized as follows:

- Initial Reaction: Ammonia is added to toluenesulfonyl chloride in a controlled temperature environment (above 50 °C).

- Completion: After cooling, the reaction mixture is maintained at 85-90 °C until the desired pH (8-9) is achieved.

- Purification: The product is filtered, washed, and further purified through crystallization from hot water or organic solvents .

p-Toluenesulfonamide finds applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.

- Plasticizers: Utilized in thermosetting plastics to enhance workability and uniformity without affecting softening properties .

- Food Packaging: Approved by the US Food and Drug Administration for use in adhesives for food contact materials due to its low toxicity .

Studies indicate that p-toluenesulfonamide can interact with various biological systems:

- Enzyme Inhibition: Its derivatives have been studied for their inhibitory effects on cholinesterases, suggesting potential therapeutic uses in treating neurodegenerative diseases .

- Toxicological Impact: Research has highlighted potential adverse effects on organ systems at higher doses, necessitating careful handling and usage guidelines .

Several compounds share structural or functional similarities with p-toluenesulfonamide. Below is a comparison highlighting their unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | Antibacterial properties; used historically in medicine. |

| N-Acetyl-p-toluenesulfonamide | C₈H₉NO₂S | Acetylated form; used in drug design for enhanced solubility. |

| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | Chlorine substituent; alters reactivity and biological activity. |

| N-(2-Hydroxyethyl)p-toluenesulfonamide | C₉H₁₃NO₃S | Enhanced water solubility; used in various pharmaceutical applications. |

p-Toluenesulfonamide stands out due to its balance of low toxicity and versatility in organic synthesis compared to other sulfonamides. Its ability to serve as a precursor for complex molecules makes it particularly valuable in medicinal chemistry.

Direct Synthesis of p-Toluenesulfonamide-15N

The direct synthesis of p-toluenesulfonamide-15N involves the reaction of p-toluenesulfonyl chloride with nitrogen-15 labeled ammonia or ammonium sources. This approach represents the most straightforward methodology for incorporating the nitrogen-15 isotope into the sulfonamide structure [1] [2].

The conventional industrial production method utilizes continuous amination processes where p-toluenesulfonyl chloride reacts with ammonia gas in a cascade reaction system. The process involves multiple amination vessels operating in series, with ammonia introduced through counter-current absorption to maximize conversion efficiency [2]. When adapting this process for nitrogen-15 incorporation, 15NH3 gas or 15NH4Cl serves as the nitrogen source.

The reaction proceeds according to the following general scheme:

p-CH3C6H4SO2Cl + 15NH3 → p-CH3C6H4SO215NH2 + HCl

Optimal reaction conditions typically involve temperatures ranging from 55°C to 95°C with staged heating protocols. The process begins at 55°C for 2 hours, followed by progressive temperature increases to 65°C for 2 hours, 75°C for 2 hours, and finally 95°C for 1 hour [2]. This temperature profile ensures complete conversion while minimizing side reactions.

Alternative approaches employ 15NH4Cl as the nitrogen source in the presence of sodium hydroxide. This method provides easier handling compared to gaseous 15NH3 and maintains equivalent isotopic incorporation efficiency [1]. The solid reagent approach proves particularly advantageous for smaller-scale syntheses where precise control of ammonia equivalents is critical.

The direct amination methodology has been successfully demonstrated using iodine-mediated conditions. In this approach, sulfinic acid intermediates react with 15NH3 in the presence of I2 to generate the desired sulfur-nitrogen bond [1]. This method requires approximately 10 equivalents of 15NH3 to neutralize residual hydrochloric acid and any hydrogen iodide generated during the reaction.

Degradation-Reconstruction Pathways for Isotopic Enrichment

The degradation-reconstruction approach represents an innovative strategy for incorporating nitrogen-15 into pre-existing sulfonamide structures. This methodology proves particularly valuable when the target compound is readily available in its unlabeled form but direct synthesis from labeled precursors presents challenges [3] [4].

The degradation-reconstruction pathway typically involves the selective cleavage of the sulfonamide bond to generate a sulfinate intermediate, followed by reconstruction using nitrogen-15 labeled reagents. This approach has been successfully demonstrated for primary sulfonamides, achieving isotopic enrichment levels suitable for analytical applications [3].

The process begins with deamination of the existing sulfonamide using appropriate reagents to generate the corresponding sulfinate. The sulfinate intermediate subsequently undergoes isotopic enrichment through reaction with 15NH3 or 15NH4Cl under controlled conditions. This methodology can achieve isolated yields up to 96% for stable isotope labeled sulfonamides [3].

A key advantage of this approach is its compatibility with complex molecular frameworks that might be sensitive to the harsh conditions required for direct synthesis. The methodology has been validated on gram-scale preparations, demonstrating its practical utility for producing meaningful quantities of labeled material [3].

The degradation-reconstruction strategy can be adapted to incorporate multiple isotopic labels simultaneously. For example, the methodology can introduce both 18O and 15N enrichment in a single operational sequence, generating compounds with enhanced mass spectral characteristics for quantitative analysis [3].

Purification Techniques for High Isotopic Purity (>99 atom % 15N)

Achieving high isotopic purity in nitrogen-15 labeled compounds requires sophisticated purification strategies that can distinguish between isotopomers with minimal mass differences. The purification of p-toluenesulfonamide-15N to achieve >99 atom % 15N content demands specialized techniques that go beyond conventional synthetic purification methods [5] [6] [7].

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the primary analytical tool for assessing isotopic purity. The methodology involves extracting each resolved isotopic peak and integrating the corresponding extracted ion chromatograms. The relative percent isotopic enrichment is calculated for each isotope species, providing quantitative assessment of the overall isotopic purity [8].

Preparative scale purification typically employs reverse-phase chromatography with C18 or C4 stationary phases. The separation relies on subtle differences in retention behavior between isotopically labeled and unlabeled species. Optimal mobile phase compositions utilize acetonitrile-water gradients with trifluoroacetic acid as a modifier to enhance peak resolution [9].

Crystallization-based purification methods can achieve significant isotopic enrichment through preferential crystallization of the labeled species. The process involves controlled cooling crystallization from appropriate solvent systems, where the labeled compound exhibits slightly different solubility characteristics compared to unlabeled impurities [10].

The Rapid Expansion of Supercritical Solution (RESS) process has been successfully applied to p-toluenesulfonamide recrystallization and micronization. This technique can achieve particle size reduction from 294.8 μm to 1.1 μm while maintaining chemical integrity and isotopic composition [11]. The process parameters include extraction temperatures of 50°C, extraction pressures of 220 MPa, and controlled expansion conditions.

Mass spectrometry-based purity assessment requires careful consideration of natural isotope contributions. The analytical methodology must account for the natural abundance of 13C and other isotopes to provide accurate determination of true 15N enrichment levels [5] [8]. Advanced deconvolution algorithms are employed to separate overlapping isotopic peaks and calculate natural isotope-corrected values.

For compounds requiring exceptional purity, multiple purification cycles may be necessary. Sequential crystallization, chromatographic separation, and sublimation techniques can be combined to achieve isotopic purities exceeding 99.8 atom % 15N [7].

Scalability Challenges in 15N-Labeled Sulfonamide Production

The production of nitrogen-15 labeled sulfonamides at industrial scale faces significant technical and economic challenges that differ substantially from conventional synthetic processes. These challenges stem from the limited availability of nitrogen-15 precursors, specialized handling requirements, and the need to maintain isotopic integrity throughout the production process [12] [13] [14].

The global supply chain for nitrogen-15 labeled compounds is severely constrained, with limited suppliers capable of providing the quantities required for large-scale production. The availability and scalability of isotope production facilities are crucial factors, as supply constraints can cause significant bottlenecks in manufacturing [12]. The market for nitrogen-15 stable isotope labeled biomolecules was valued at $1.2 billion in 2024 and is projected to grow at a compound annual growth rate of 9.5% through 2033, indicating strong demand pressure on limited supply capacity [12].

Economic considerations represent a major barrier to scale-up. The cost of nitrogen-15 labeled precursors is substantially higher than conventional reagents, with recent market conditions showing price increases exceeding 200% for stable isotope labeled chemicals [14]. These cost pressures are compounded by reduced supplier capacity meeting rising demand, creating a supply-demand imbalance that drives further price increases.

The production of medical isotopes, which shares similar infrastructure requirements with nitrogen-15 labeled compounds, demonstrates the complexity of isotope production scaling. Production costs for medical isotopes can reach $225 per unit with variations of ±40%, highlighting the economic challenges inherent in isotope production [15]. The high production costs result from complex manufacturing processes, specialized equipment requirements, and stringent regulatory compliance standards.

Nitrogen fertilizer production data provides insight into the scale of industrial nitrogen processing. Global ammonia capacity is forecast to reach 189 teragrams nitrogen by 2020, with natural gas contributing 72% of global ammonia capacity [16]. However, the infrastructure for nitrogen-15 production operates at a vastly smaller scale, requiring specialized separation and enrichment processes that cannot leverage the economies of scale available in conventional nitrogen production.

Technical challenges in scaling nitrogen-15 sulfonamide production include maintaining isotopic purity throughout multi-step processes, minimizing isotopic dilution during purification, and developing analytical methods capable of monitoring isotopic composition in real-time during production [5] [17]. The need for specialized analytical equipment and expertise adds to the complexity and cost of scale-up operations.

The regulatory environment for isotope-labeled compounds adds another layer of complexity to scaling efforts. Facilities must comply with stringent safety and quality standards, require specialized containment systems, and maintain detailed documentation of isotopic composition throughout the production process [13].

Waste management presents unique challenges in nitrogen-15 labeled compound production. The high value of nitrogen-15 precursors necessitates recovery and recycling systems to minimize material losses. However, the complexity of separating nitrogen-15 from waste streams and the potential for isotopic dilution make recovery operations technically demanding and economically challenging [15].

The limited number of global suppliers for nitrogen-15 labeled precursors creates additional supply chain vulnerabilities. Geographic concentration of production facilities, potential geopolitical disruptions, and the specialized nature of the technology make the supply chain particularly fragile [12] [14].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The comprehensive spectroscopic characterization of p-toluenesulfonamide-15N involves multiple analytical techniques that provide detailed structural and isotopic information. The nitrogen-15 isotope label introduces specific spectroscopic signatures that distinguish this compound from its natural abundance counterpart while maintaining the fundamental molecular framework of the parent compound [1].

The fundamental molecular parameters of p-toluenesulfonamide-15N are characterized by its molecular formula C₇H₉NO₂S with a molecular weight of 172.21 daltons, representing a mass increase of 1 dalton compared to the natural abundance compound due to the incorporation of the heavier nitrogen isotope [1]. The compound maintains its crystalline structure with a melting point of 138-139°C, indicating that isotopic substitution does not significantly alter the solid-state properties [1].

| Parameter | Value |

|---|---|

| Melting Point | 138-139°C |

| Isotopic Purity | 99 atom % 15N |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 172.21 |

| CAS Number | 287476-18-0 |

| Mass Shift | M+1 |

15N Nuclear Magnetic Resonance Signatures

The nitrogen-15 nuclear magnetic resonance spectroscopy of p-toluenesulfonamide-15N provides definitive evidence for the isotopic incorporation and reveals the electronic environment of the labeled nitrogen atom [2]. The sulfonamide nitrogen in p-toluenesulfonamide exhibits a characteristic chemical shift at 279.0 ppm when measured in dimethyl sulfoxide-d₆ relative to external nitric acid [2]. This chemical shift position is consistent with the sulfonamide functional group, which typically resonates in the range of 250-300 ppm for compounds of this structural class [3].

The ¹⁵N nuclear magnetic resonance spectrum demonstrates the high isotopic purity of the labeled compound, with the nitrogen signal appearing as a singlet due to the absence of significant coupling to adjacent nuclei [2]. The chemical shift value of 279.0 ppm reflects the deshielded nature of the nitrogen nucleus, which results from the electron-withdrawing effect of the sulfonyl group attached to the nitrogen atom [3]. This deshielding effect is characteristic of sulfonamide nitrogens and distinguishes them from other nitrogen-containing functional groups such as amines or amides [3].

The nitrogen-15 chemical shift is particularly sensitive to the electronic environment and hydrogen bonding interactions [4]. In the solid state, p-toluenesulfonamide forms intermolecular hydrogen bonds through its amino group, which can influence the observed chemical shift values [4]. The isotope effect on the chemical shift is minimal but measurable, with deuterium substitution studies showing that hydrogen bonding can cause small but significant changes in the ¹⁵N chemical shift [4].

| Compound/Environment | 15N Chemical Shift (ppm) | Reference |

|---|---|---|

| p-Toluenesulfonamide (DMSO-d₆) | 279.0 | Casewit et al. (1981) |

| Sulfonamide nitrogen (typical range) | 250-300 | Literature compilation |

| Aromatic ring nitrogen | 140-145 | Semenov et al. (2015) |

| Amide nitrogen (typical) | 90-100 | Semenov et al. (2015) |

| Amine nitrogen (typical) | 80-90 | Semenov et al. (2015) |

Mass Spectral Patterns and M+1 Shift Analysis

The mass spectrometric analysis of p-toluenesulfonamide-15N reveals distinctive fragmentation patterns that confirm both the molecular structure and the isotopic composition [5]. The molecular ion peak appears at m/z 172, representing an increase of one mass unit compared to the natural abundance compound due to the incorporation of the heavier nitrogen-15 isotope [1]. This M+1 shift serves as a definitive marker for the isotopic substitution and provides a reliable method for confirming the presence of the labeled nitrogen atom [1].

The fragmentation pattern of p-toluenesulfonamide-15N under electron impact ionization follows predictable pathways that are characteristic of sulfonamide compounds [5]. The base peak typically appears at m/z 155, corresponding to the loss of ammonia (NH₃, 17 mass units) from the molecular ion [5]. This fragmentation is common in primary sulfonamides and results from the cleavage of the sulfur-nitrogen bond followed by rearrangement processes [5].

Additional significant fragments include peaks at m/z 119, assigned to the tosyl fragment (p-methylbenzenesulfonyl, C₇H₇SO₂⁺), and m/z 107, corresponding to the methylphenyl fragment (C₇H₇⁺) [5]. The tropylium ion at m/z 91 (C₇H₇⁺) is also observed, which is characteristic of aromatic compounds containing a methyl group attached to the benzene ring [5]. The presence of these fragments confirms the structural integrity of the aromatic sulfonamide framework [5].

| Fragment m/z | Assignment | Relative Intensity (%) |

|---|---|---|

| 172 (M+1) | Molecular ion (15N isotope) | 100 |

| 155 | Loss of NH₃ (M-17) | 87 |

| 119 | Tosyl fragment | 34 |

| 107 | Methylphenyl fragment | 15 |

| 91 | Tropylium ion (C₇H₇⁺) | 23 |

| 65 | Cyclopentadienyl fragment | 5 |

The isotopic labeling with nitrogen-15 provides additional analytical advantages in mass spectrometry, particularly for metabolic studies and mechanistic investigations [6]. The one-mass-unit shift allows for the clear differentiation between labeled and unlabeled compounds in complex mixtures, enabling precise quantification of isotope incorporation and metabolic transformations [6].

Chromatographic Purity Assessment (High Performance Liquid Chromatography/Ultraviolet Detection)

The chromatographic purity assessment of p-toluenesulfonamide-15N employs high performance liquid chromatography with ultraviolet detection as the primary analytical method [7] [8]. This technique provides quantitative determination of the compound purity and identification of potential impurities that may be present in the isotopically labeled material [8].

The high performance liquid chromatography analysis typically employs reversed-phase chromatography with ultraviolet detection at 226 nm, which corresponds to the absorption maximum of the aromatic sulfonamide chromophore [7]. The purity specification for p-toluenesulfonamide-15N requires a minimum purity of 99.0% as determined by high performance liquid chromatography with ultraviolet detection [8]. The main peak area typically exceeds 98.5% of the total integrated area, with individual impurities limited to less than 0.2% of the total peak area [8].

The most probable impurity identified in p-toluenesulfonamide preparations is 4-methyl-N-phenylbenzenesulfonamide, which results from incomplete reaction during the synthesis process [8]. This impurity can be distinguished from the main compound by its different retention time and is quantified using the area percentage method [8]. The high performance liquid chromatography method provides baseline resolution between the main compound and this impurity, ensuring accurate quantification [8].

| Parameter | Value | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% | HPLC/UV |

| Main Peak Area | >98.5% | Area percentage |

| Major Impurity | <0.2% | N-phenyl derivative |

| Detection Wavelength | 226 nm | UV detection |

| Retention Time | System dependent | Reversed phase |

The chromatographic conditions are optimized to achieve adequate resolution and sensitivity for the determination of p-toluenesulfonamide-15N purity [7]. The method validation includes assessment of specificity, linearity, accuracy, precision, and robustness according to standard analytical guidelines [7]. The detection limit for related impurities is typically in the range of 0.01-0.05% relative to the main compound, providing sufficient sensitivity for quality control applications [7].

Differential Scanning Calorimetry for Crystalline Form Validation

Differential scanning calorimetry serves as a critical analytical technique for the validation of the crystalline form of p-toluenesulfonamide-15N and provides comprehensive thermal characterization of the isotopically labeled compound [9] [10]. The thermal analysis reveals important information about the solid-state properties, polymorphic behavior, and thermal stability of the material [9] [10].

The differential scanning calorimetry analysis of p-toluenesulfonamide-15N demonstrates a sharp endothermic peak at 138-139°C, corresponding to the melting point of the crystalline material [9]. This melting point is consistent with the reported values for the natural abundance compound, indicating that the isotopic substitution does not significantly alter the solid-state energetics [9]. The sharpness of the melting endotherm suggests a high degree of crystalline order and purity in the sample [9].

The enthalpy of fusion for p-toluenesulfonamide has been determined to be 22.47 kJ/mol, which is typical for crystalline sulfonamide compounds [9]. This value reflects the energy required to disrupt the intermolecular hydrogen bonding network that stabilizes the crystalline structure [9]. The consistency of this value across different batches serves as an additional indicator of material quality and crystalline form uniformity [9].

| Thermal Event | Temperature (°C) | Description |

|---|---|---|

| Melting Point | 138-139 | Sharp endothermic peak |

| Crystalline Form | Crystalline | Monoclinic α-form |

| Enthalpy of Fusion | 22.47 kJ/mol | Typical for crystalline sulfonamides |

| Thermal Stability | Stable to 200°C | No decomposition below 200°C |

The differential scanning calorimetry data confirms that p-toluenesulfonamide-15N exists in the monoclinic α-crystalline form, which is the thermodynamically stable polymorph under ambient conditions [11]. This polymorph is characterized by a specific hydrogen bonding pattern that involves the sulfonamide amino group forming intermolecular hydrogen bonds with neighboring molecules [11]. The thermal analysis provides validation that the isotopic labeling process does not induce polymorphic transformations that could affect the material properties [11].

The thermal stability assessment reveals that p-toluenesulfonamide-15N remains stable up to approximately 200°C without significant decomposition [12]. Above this temperature, thermal degradation processes begin to occur, which can be monitored by differential scanning calorimetry as additional endothermic or exothermic events [12]. The thermal stability data is essential for establishing appropriate storage conditions and handling procedures for the isotopically labeled compound [12].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant